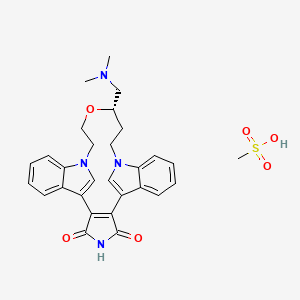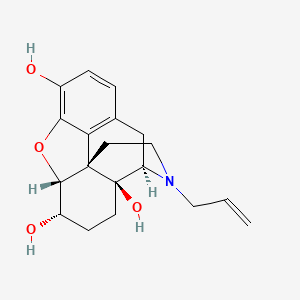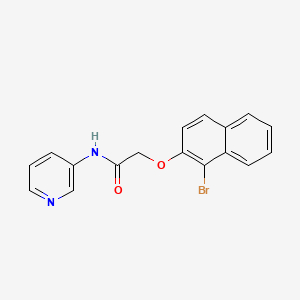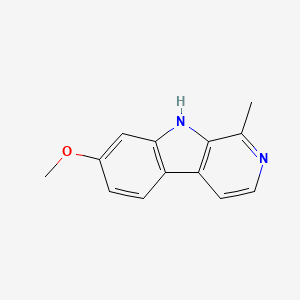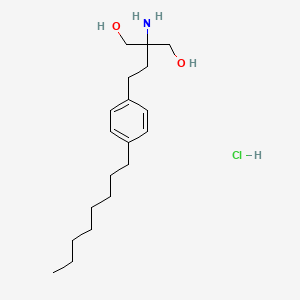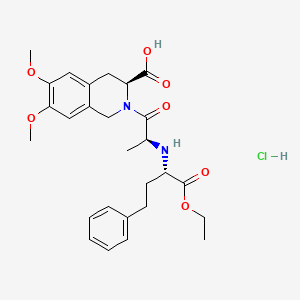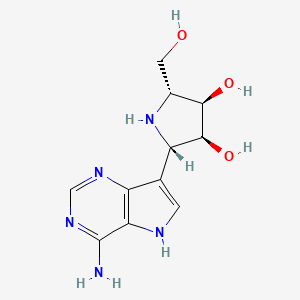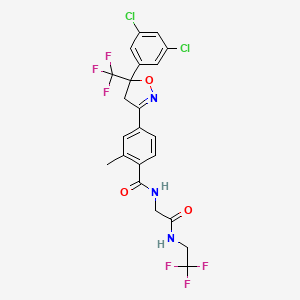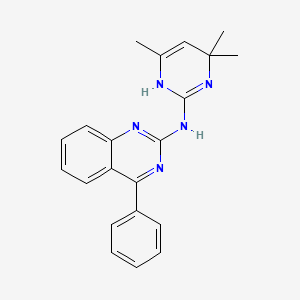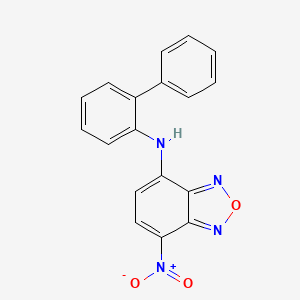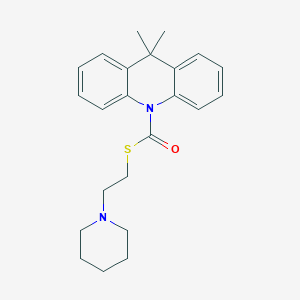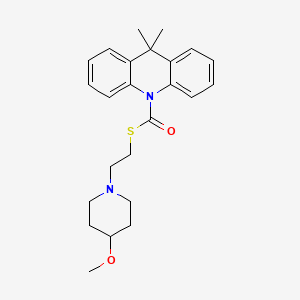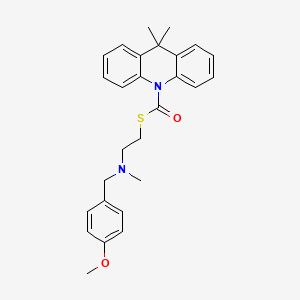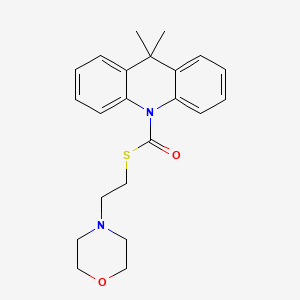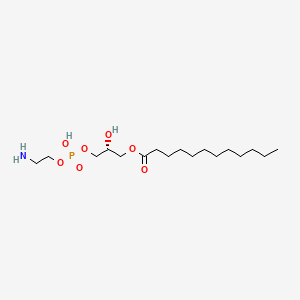
Dodecanoic acid, 3-(((2-aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanoyl-sn-glycerophosphoethanolamine is a bioactive cehmical.
Aplicaciones Científicas De Investigación
1. Biocatalysis and Whole Cell Biocatalysts
Dodecanoic acid derivatives have been utilized in biocatalysis, particularly in the production of ω-hydroxy dodecanoic acid from dodecanoic acid. A study by Scheps et al. (2013) demonstrated the use of a bacterial P450 monooxygenase-based whole cell biocatalyst for this purpose. The research highlighted the efficient electron coupling in a chimeric protein and its functional application in hydroxylating dodecanoic acid with high regioselectivity.
2. Pheromone Synthesis
Dodecanoic acid derivatives have also been linked to the biosynthesis of pheromones. In a study conducted by Kolattukudy and Rogers (1987), diesters of 3-hydroxy C8, C10, and C12 acids, which are female mallard duck pheromones, were synthesized using cell-free preparations from the uropygial gland. This study identified the specific enzymatic processes for the conversion of dodecanoic acid to 3-hydroxydodecanoic acid.
3. Synthesis of Compounds
Research by Sharma, Sankaranarayanan, and Chattopadhyay (1996) illustrates the synthesis of (R)-Patulolide A from 10-undecenoic acid, involving dodecanoic acid derivatives. This process included steps like hydrolysis, oxidation, and depyranylation to derive the hydroxy ester, further leading to the synthesis of the compound with high enantiomeric excess.
4. Surfactant Synthesis
Dodecanoic acid derivatives play a role in the synthesis of surfactants. Xu Qun (2008) investigated the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants with ester bonds, prepared from dodecanoic acid. The study focused on reaction conditions and surface activity of the surfactants.
Propiedades
Número CAS |
120578-22-5 |
|---|---|
Nombre del producto |
Dodecanoic acid, 3-(((2-aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl ester, (R)- |
Fórmula molecular |
C17H36NO7P |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C17H36NO7P/c1-2-3-4-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18/h16,19H,2-15,18H2,1H3,(H,21,22)/t16-/m1/s1 |
Clave InChI |
IZDRGPDUDLWAGR-MRXNPFEDSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Apariencia |
Solid powder |
Otros números CAS |
120578-22-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-dodecanoyl-sn-glycerophosphoethanolamine C12-LPE lysolauroylphosphatidylethanolamine lysoLPE monolauroylphosphatidylethanolamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



